molecular formula C8H8FNO3 B1456994 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene CAS No. 708-04-3

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene

Cat. No. B1456994
CAS RN: 708-04-3
M. Wt: 185.15 g/mol
InChI Key: JRWSBCXFFPZMRL-UHFFFAOYSA-N
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Description

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3 . It has a molecular weight of 185.15 . The IUPAC name for this compound is 1-fluoro-3-methoxy-5-methyl-2-nitrobenzene .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene consists of a benzene ring substituted with a fluoro, a methoxy, a methyl, and a nitro group . The exact positions of these substituents on the benzene ring can be determined by the numbering of the compound’s IUPAC name .

Scientific Research Applications

  • Organic Chemistry

    • Nitro compounds, such as nitrobenzenes, are a very important class of nitrogen derivatives used in organic chemistry .
    • They can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
    • Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
  • Medicinal Chemistry

    • Multistep synthesis involving nitrobenzenes is often used in medicinal chemistry .
    • For example, from benzene, one can make m-bromoaniline through a nitration, a conversion from the nitro group to an amine, and a bromination .
  • Polymer Science

    • Nitrobenzenes have been used in the development of new polyimide-ionenes and composites with ionic liquids for gas separation membranes .
  • Environmental Science

    • 2-Nitroanisole (2-methoxynitrobenzene) is an industrial and environmental pollutant .
    • It has been studied for its tumorigenic potential .
  • Organic Chemistry

    • Nitro compounds, such as nitrobenzenes, are a very important class of nitrogen derivatives used in organic chemistry .
    • They can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
    • Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
  • Medicinal Chemistry

    • Multistep synthesis involving nitrobenzenes is often used in medicinal chemistry .
    • For example, from benzene, one can make m-bromoaniline through a nitration, a conversion from the nitro group to an amine, and a bromination .
  • Polymer Science

    • Nitrobenzenes have been used in the development of new polyimide-ionenes and composites with ionic liquids for gas separation membranes .
  • Environmental Science

    • 2-Nitroanisole (2-methoxynitrobenzene) is an industrial and environmental pollutant .
    • It has been studied for its tumorigenic potential .

Safety And Hazards

The safety information available indicates that 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-fluoro-2-methoxy-5-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWSBCXFFPZMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, potassium carbonate (218 mg, 1.58 mmol), tetrakistriphenylphosphine palladium(0) (58 mg, 50 μmol), trimethylboroxine (77 μl, 0.55 mmol) were added to a 1,4-dioxane (5 ml) solution of 4-bromo-2-fluoro-6-nitroanisole (125 mg, 0.5 mmol), followed by stirring with heating under reflux for 1 hour and a half. After cooling to room temperature, saturated sodium bicarbonate water was added to the reaction liquid, followed by extraction three times with ethyl acetate, the organic layer was washed with saturated brine, then dried over anhydrous magnesium sulfate. After filtration and concentration under reduced pressure, the resulting residue was subjected to column chromatography, and the eluate with n-hexane:ethyl acetate (20:1) was concentrated under reduced pressure to obtain the entitled compound (68 mg, 70%) as an orange oily substance.
Quantity
218 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
77 μL
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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